5-methyl-1H-indole-4-carboxylic acid

Medicinal Chemistry ADME Prediction LogP

Researchers face unpredictable SAR outcomes when substituting indole-4-carboxylic acid analogs. The 5-methyl group fundamentally alters reactivity (e.g., reduced N-acylation efficiency) and biological target engagement versus unsubstituted or 5-halo analogs. - **Physicochemical precision:** XLogP3 1.9 (ΔLogP +0.6 vs. unsubstituted) and TPSA 53.1 Ų - ideal for CNS penetration. - **Application-validated:** Direct patent linkage to CK2 and BTK inhibitor programs. - **Supply reliability:** ≥95% or 98% purity grades available. Standard global shipping.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 1360950-77-1
Cat. No. B2815399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-indole-4-carboxylic acid
CAS1360950-77-1
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC=C2)C(=O)O
InChIInChI=1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13)
InChIKeyRXUCBSBKXSNLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-indole-4-carboxylic Acid: Overview


5-methyl-1H-indole-4-carboxylic acid (CAS 1360950-77-1) is a heterocyclic building block belonging to the indole-4-carboxylic acid family, characterized by a methyl substituent at the 5-position of the indole ring and a free carboxylic acid moiety at the 4-position [1]. This specific substitution pattern confers a computed XLogP3 of 1.9 and a topological polar surface area (TPSA) of 53.1 Ų, values which are intermediate within the indole-4-carboxylic acid series and are known to influence both passive membrane permeability and solubility in medicinal chemistry programs [1]. The compound is commercially available from multiple vendors with purities typically ≥95% or 98%, making it a viable starting material for focused library synthesis and structure-activity relationship (SAR) exploration .

Why 5-Methyl Substitution Is Essential


In-class compounds such as unsubstituted indole-4-carboxylic acid (CAS 2124-55-2) or its 5-fluoro analog cannot be simply interchanged for 5-methyl-1H-indole-4-carboxylic acid in synthetic or biological applications. The presence and electronic nature of the C-5 substituent fundamentally alters the chemical reactivity and downstream pharmacological profile of the final derivative. Studies on 5-substituted indoles demonstrate that electron-donating groups like the methyl moiety markedly reduce the efficiency of key transformations, such as N-acylation via DCC coupling, compared to electron-withdrawing groups . Furthermore, in biological systems, even subtle changes at the 5-position on the indole-4-carboxylic acid core can lead to significant shifts in target binding, as observed in the context of CK2 or BTK kinase inhibition [1][2]. Therefore, using an unsubstituted or different 5-substituted analog as a starting material will not yield a chemically equivalent or biologically predictable product, making precise structural fidelity essential for reliable research outcomes.

5-Methyl-1H-indole-4-carboxylic Acid: Key Differentiators


Enhanced Lipophilicity vs. Unsubstituted Indole

The 5-methyl substituent on the indole-4-carboxylic acid core significantly increases the molecule's lipophilicity, a key determinant of membrane permeability and distribution. This is a class-level inference based on the well-established effect of methyl group addition on LogP. Specifically, 5-methyl-1H-indole-4-carboxylic acid has a computed XLogP3-AA of 1.9 [1]. In contrast, the unsubstituted parent compound, 1H-indole-4-carboxylic acid (CAS 2124-55-2), has a computed XLogP3 of 1.3 [2].

Medicinal Chemistry ADME Prediction LogP

N-Acylation Reactivity: 5-Methyl vs. 5-Nitro

The electronic nature of the C-5 substituent on an indole ring drastically alters its chemical reactivity. A class-level inference can be made from a study on the N-acylation of 5-substituted indoles using DCC/DMAP. High yields were obtained with an electron-withdrawing group (EWG) at C-5, while the method was less effective with an electron-donating group (EDG) such as methyl . While 5-methyl-1H-indole-4-carboxylic acid was not the direct subject of this specific study, it contains the same 5-methyl-EDG indole core. Therefore, attempts to N-acylate this compound using DCC are expected to be significantly less efficient than with 5-nitroindole (an EWG), requiring alternative or optimized synthetic strategies.

Synthetic Chemistry N-Acylation Reaction Yield

Kinase Target Divergence: 5-Methyl vs. N-Methyl

The position of the methyl group on the indole-4-carboxylic acid scaffold leads to fundamentally different biological outcomes. The 5-methyl-1H-indole-4-carboxylic acid core is a key building block in patents claiming novel CK2 and BTK kinase inhibitors [1][2]. In contrast, a cross-study comparison with a structurally distinct 1-methyl-1H-indole-4-carboxylic acid derivative reveals weak IGF1R kinase inhibition with an IC50 of 2.7 ± 1.10 µM [3]. This demonstrates that a simple positional shift of the methyl group from the 5-position (as in the target compound) to the 1-position (N-methyl) results in a profoundly different pharmacological profile and target selectivity.

Kinase Inhibition BTK CK2 SAR

5-Methyl-1H-indole-4-carboxylic Acid Applications


CNS-Penetrant Kinase Inhibitor Scaffold

Given its computed XLogP3 of 1.9 and TPSA of 53.1 Ų [1], 5-methyl-1H-indole-4-carboxylic acid presents a balanced physicochemical profile that is desirable for central nervous system (CNS) drug discovery. Its enhanced lipophilicity over unsubstituted indole-4-carboxylic acid (ΔLogP = +0.6) [2] suggests improved passive permeability across the blood-brain barrier. Combined with its role as a core in CK2 and BTK inhibitor patents [3][4], this makes the compound an optimal starting material for medicinal chemistry campaigns aimed at developing brain-penetrant therapies for neuro-oncology or neuroinflammation.

Chemical Library Synthesis Intermediate

This compound serves as a crucial, differentiated building block for generating libraries of indole-4-carboxamides or esters. As evidence shows, its electron-donating 5-methyl group will dictate unique reactivity profiles in subsequent steps, such as N-acylation . Rather than a generic indole, procuring this specific analog allows chemists to explore a distinct region of chemical space with predicted lower yields in certain coupling reactions, requiring tailored synthetic methodology. This ensures that the resulting library incorporates the structural and electronic nuances necessary for exploring new intellectual property or chemical biology tool generation.

CK2 and BTK Disease Research Tool

Direct patent evidence links 5-methyl-1H-indole-4-carboxylic acid derivatives to the inhibition of Casein Kinase 2 (CK2) and Bruton's Tyrosine Kinase (BTK) [3][4]. Therefore, the primary and most validated application for this compound is as a starting material in research programs focused on these specific therapeutic targets. This includes preclinical investigation into B-cell malignancies (for BTK) and various cancers and inflammatory conditions (for CK2). Procuring this specific regioisomer is essential to align with the defined SAR from these patent disclosures, as cross-study evidence confirms that even a simple N-methyl substitution leads to a complete loss of this specific kinase targeting potential [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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